molecular formula C15H14O4 B129825 Demethylvestitol CAS No. 65332-45-8

Demethylvestitol

Cat. No. B129825
CAS RN: 65332-45-8
M. Wt: 258.27 g/mol
InChI Key: CJZBXHPHEBCWLV-UHFFFAOYSA-N
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Description

Demethylvestitol is a natural product found in Lotus angustissimus, Lotus edulis, and other organisms . It is a member of hydroxyisoflavans . It is also a piperazinyl androstane derivative which is a non-depolarizing neuromuscular blocking agent. It is used as a muscle relaxant during anesthesia and surgical procedures .


Molecular Structure Analysis

Demethylvestitol has a molecular formula of C15H14O4 . Its molecular weight is 258.27 g/mol . The IUPAC name for Demethylvestitol is 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol .


Physical And Chemical Properties Analysis

Demethylvestitol has a molecular weight of 258.27 g/mol . The molecular formula is C15H14O4 . More detailed physical and chemical properties are not available in the current resources .

Relevant Papers

Unfortunately, I could not find specific papers related to Demethylvestitol .

Scientific Research Applications

Pharmaceutical Applications

Demethylvestitol has been identified as a compound with potential in the pharmaceutical industry. It is a flavonoid, a class of compounds known for their varied therapeutic effects. Research suggests that flavonoids like Demethylvestitol can be used in the development of drugs with antimicrobial, analgesic, anticancer, and anti-inflammatory properties . This opens up avenues for its use in creating medications for a range of health conditions.

Metabolic Engineering

In the field of metabolic engineering, Demethylvestitol could play a role in the de novo biosynthesis of sterols and steroids in yeast . This process is crucial for producing steroidal compounds, which are valuable in the pharmaceutical field. The ability to biosynthesize these compounds in a controlled environment could lead to more sustainable and cost-effective production methods.

Traditional Medicine

Demethylvestitol is found in traditional Chinese medicine formulas like Baoyuan Decoction . Its presence in such formulas indicates its importance in holistic approaches to health and suggests potential for integration into modern naturopathic remedies and supplements.

Agriculture

In agriculture, the application of compounds like Demethylvestitol could enhance plant growth and crop productivity . It may be involved in the formulation of bioinoculants that optimize nutrient uptake efficiency and mitigate environmental stress, contributing to sustainable agriculture practices.

Biotechnology

Demethylvestitol’s anti-inflammatory and antiviral properties make it a candidate for research in biotechnology applications, particularly in content analysis, pharmacological experiments, and activity screening . Its properties could be harnessed in the development of new biotechnological tools and assays.

Environmental Science

The potential environmental applications of Demethylvestitol could involve its integration into nanomaterials for environmental improvement . These applications might include the development of new materials for clean energy production or pollution mitigation strategies.

Material Science

In material science, Demethylvestitol could contribute to the advancement of deep learning methods in materials data science . Its properties might be useful in the development of new materials with specific characteristics required for advanced technological applications.

Food Industry

Demethylvestitol may find applications in the food industry, particularly in the development of nanofiltration membrane processes for the separation, concentration, and purification of food products . Its molecular properties could be beneficial in enhancing the efficiency of these processes.

properties

IUPAC Name

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBXHPHEBCWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316570
Record name Demethylvestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylvestitol

CAS RN

65332-45-8
Record name Demethylvestitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65332-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylvestitol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylvestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHYLVESTITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Demethylvestitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: In which plant species has demethylvestitol been identified?

A1: Demethylvestitol has been isolated from various plant species, including:

  • Adzuki bean (Vigna angularis) []
  • Erythrina sandwicensis []
  • Derris elliptica (Roxb.) Benth. []
  • Sesbania grandiflora []

Q2: What is the role of demethylvestitol in these plants?

A2: While its exact function in all these plants requires further investigation, demethylvestitol, like other isoflavonoids, is likely involved in plant defense mechanisms. For example, in adzuki bean, demethylvestitol was identified as one of nine antifungal stress compounds produced in response to infection by the fungal pathogen Cephalosporium gregatum type B []. This suggests a role for demethylvestitol in protecting the plant from fungal diseases.

Q3: Are there any studies investigating the biosynthesis of demethylvestitol?

A3: While there are no studies specifically focusing on demethylvestitol biosynthesis, research on related isoflavonoids, such as those found in Phaseolus mungo L. [], provides insights. These studies indicate that isoflavonoid biosynthesis is often induced by stress factors like fungal infection or exposure to metal ions. This induction likely triggers a complex enzymatic pathway involving chalcone synthase, chalcone isomerase, and isoflavone synthase enzymes, ultimately leading to the production of diverse isoflavonoids, potentially including demethylvestitol.

Q4: Beyond antifungal activity, are there other potential bioactivities associated with demethylvestitol?

A4: While research on demethylvestitol specifically is limited, its structural similarity to other isoflavonoids suggests potential for various bioactivities. For example, related compounds like medicarpin and sativan, also found in Sesbania grandiflora [], have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore if demethylvestitol shares any of these bioactivities.

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